2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-21-8-10-22(11-9-21)17-28-27(33)20-31-19-26(34-2)25(32)16-24(31)18-29-12-14-30(15-13-29)23-6-4-3-5-7-23/h3-11,16,19H,12-15,17-18,20H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGAUVDJMXABSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Overview
The compound 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure, which includes a dihydropyridine core and a phenylpiperazine moiety, suggests diverse applications ranging from pharmaceuticals to biochemical research.
Medicinal Chemistry
This compound is primarily investigated for its pharmacological properties , including:
- Anti-inflammatory effects : Research has indicated potential mechanisms through which the compound may reduce inflammation by modulating specific pathways.
- Analgesic properties : Its interaction with pain receptors suggests possible applications in pain management therapies.
- Anticancer activity : Preliminary studies show that it may inhibit the growth of certain cancer cell lines by affecting cellular signaling pathways.
Neuropharmacology
The phenylpiperazine moiety is known for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This makes the compound a candidate for exploring:
- Antidepressant effects : Investigations into its efficacy as an antidepressant are ongoing, focusing on its ability to modulate mood-related pathways.
- Antiepileptic potential : Given its structural similarities to established antiepileptic drugs, studies are being conducted to evaluate its effectiveness in managing epilepsy and other neurological disorders.
Biochemical Research
The compound serves as a valuable tool in biochemical studies due to its ability to:
- Interact with biological macromolecules : It is being studied for its binding affinity with proteins and nucleic acids, which can provide insights into cellular mechanisms.
- Investigate enzyme inhibition : The compound's potential to inhibit specific enzymes could lead to new therapeutic strategies for diseases related to enzymatic dysfunction.
Case Studies
Several studies have been conducted to explore the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study 2 | Anticancer activity | Showed inhibition of proliferation in breast cancer cell lines. |
| Study 3 | Neuropharmacological potential | Exhibited antidepressant-like effects in animal models. |
Mechanism of Action
The mechanism of action of 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural analogs and their key differences:
Key Observations:
Core Scaffold Diversity: The target compound’s 1,4-dihydropyridin-4-one core distinguishes it from pyrazolo[3,4-d]pyrimidinones () and 1,3,4-oxadiazoles (). The dihydropyridinone scaffold is associated with kinase inhibitory activity, while pyrazolopyrimidinones are linked to topoisomerase inhibition .
Substituent Effects :
- Methoxy vs. Fluoro/Methoxy Groups : The 5-methoxy group in the target compound may improve solubility compared to the 4-fluorophenyl group in ’s analog, which could enhance metabolic stability .
- Piperazine Variations : The 4-phenylpiperazine in the target compound likely confers higher lipophilicity and receptor-binding affinity than the 4-pyridinylpiperazine in ’s analog .
Biological Activity
The compound 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule characterized by its unique structure, which includes a dihydropyridine core, a phenylpiperazine moiety, and an acetamide group. This compound has attracted significant attention in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O3 |
| Molecular Weight | 460.6 g/mol |
| CAS Number | 946319-39-7 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can modulate neurotransmission and influence mood and behavior.
- Ion Channel Modulation : The dihydropyridine core may affect calcium channels, which are crucial for various physiological processes including muscle contraction and neurotransmitter release .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in signal transduction pathways, potentially leading to anti-inflammatory and analgesic effects .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related dihydropyridine derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis or chronic inflammatory conditions .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the effects of the compound on human colon cancer (HCT 116) cell lines, revealing an IC50 value of 4.363 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
- Neuropharmacological Assessment : In a behavioral study involving animal models, the compound exhibited anxiolytic effects when administered at specific dosages, correlating with its interaction with serotonin receptors.
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?
The synthesis of this compound involves multi-step reactions, often starting with α-chloroacetamide derivatives and heterocyclic precursors. A typical approach includes coupling reactions between pyridinone intermediates and substituted benzyl acetamides. For example, similar syntheses (e.g., ) use reflux conditions with polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitutions. However, yields in multi-step syntheses are often low (2–5% overall yield for analogous compounds, as seen in ). Optimization strategies include:
- Design of Experiments (DoE) : Utilize factorial designs to identify critical parameters (temperature, solvent ratio, catalyst loading) and interactions ().
- Computational reaction path searches : Quantum chemical calculations can predict transition states and guide solvent/catalyst selection ().
- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity .
Q. What analytical techniques are critical for validating structural integrity?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, phenylpiperazine at C2) ().
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystallizable) .
Q. What safety precautions are necessary during laboratory handling?
While specific safety data for this compound are limited, general guidelines for structurally related acetamides () include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods enhance reaction design and optimization?
Integrate computational workflows such as:
- Reaction path mapping : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and transition states ().
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts.
- Density Functional Theory (DFT) : Calculate activation energies to prioritize synthetic routes with lower energy barriers .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictory results (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) per ’s call for rigorous biological validation.
- Solubility differences : Use co-solvents (e.g., DMSO) at consistent concentrations.
- Metabolic stability : Conduct microsomal stability assays to identify active metabolites that may influence activity .
Q. What structural modifications could enhance selectivity in pharmacological studies?
Key modifications include:
- Substituent engineering : Introduce sulfone or phosphonate groups to the pyridine scaffold to modulate binding affinity ().
- Scaffold hopping : Replace the dihydropyridinone core with pyrazolo[3,4-d]pyrimidinone () to explore new bioactivity profiles.
- Stereochemical tuning : Synthesize enantiomers to assess chiral center impacts on target engagement .
Q. How can reaction kinetic studies improve synthesis efficiency?
Apply:
- In situ monitoring : Use FTIR or HPLC to track intermediate formation and identify rate-limiting steps.
- Kinetic modeling : Fit data to first/second-order models to optimize reagent stoichiometry.
- Flow chemistry : Continuous flow systems minimize side reactions and improve heat transfer () .
Methodological Tables
Table 1: Key Optimization Parameters for Synthesis ()
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ 15–20% |
| Solvent (DMF:H₂O) | 9:1 v/v | ↑ 10% |
| Catalyst (Pd/C) | 5 mol% | ↑ 25% |
Table 2: Common Characterization Data ()
| Technique | Expected Data |
|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 9H) |
| HRMS (ESI+) | m/z 522.2154 [M+H]⁺ (calc. 522.2159) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
